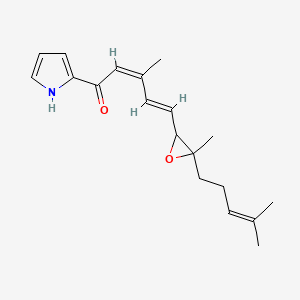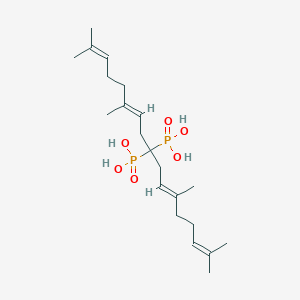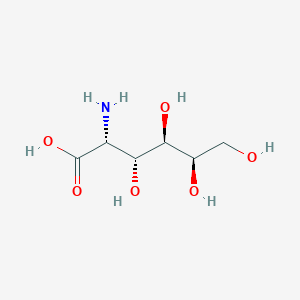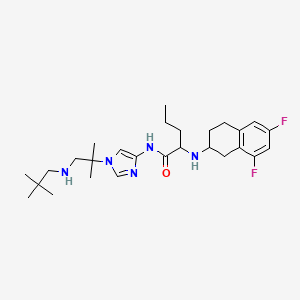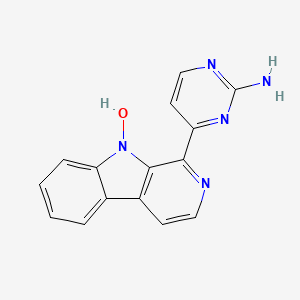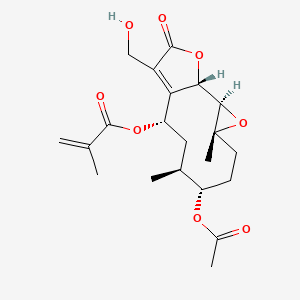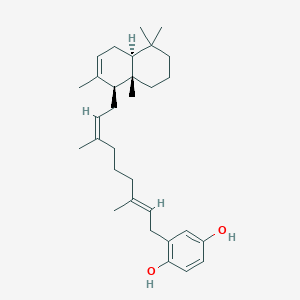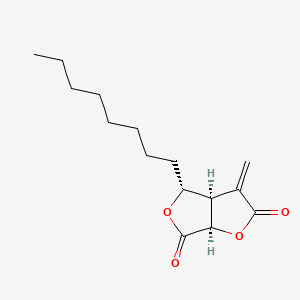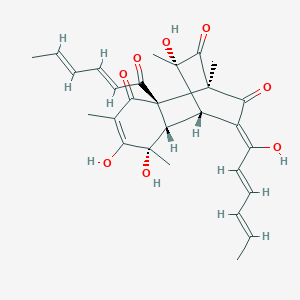
Bisorbicillinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bisorbicillinol is a natural product found in Penicillium chrysogenum, Trichoderma, and Plectris with data available.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Bisorbicillinoids, including bisorbicillinol, have garnered interest due to their unique biological activities and complex natural synthesis. Studies have focused on the biomimetic synthesis of bisorbicillinol, exploring novel dimerization reactions and the chemistry of related aromatic systems, thus enhancing our understanding of o-quinols and their derivatives (Nicolaou et al., 2000).
Antioxidant Properties
- Bisorbicillinol has demonstrated significant antioxidant properties. In one study, it was shown to produce a stable radical-terminated symmetric dimer by donating hydrogen atoms to a specific radical, highlighting its potential as an antioxidant agent (Abe & Hirota, 2002).
Potential in Allergic Response Inhibition
- Research has indicated bisorbicillinol's role in inhibiting allergic responses. It was found to inhibit β-hexosaminidase release and certain cytokines in rat basophilic leukemia cells, implicating it as a potential anti-allergic agent. This effect was linked to the inhibition of Lyn, a tyrosine kinase (Sugaya et al., 2019).
Biosynthetic Pathways
- Bisorbicillinol's biosynthesis has been a topic of study, with research suggesting it originates from acetate units. This understanding is critical for exploring its natural production and potential synthetic analogs (Abe et al., 2001).
Impact on Insect Behavior
- Studies on bisorbicillinoids produced by Trichoderma citrinoviride showed that they affect the feeding preference of the aphid Schizaphis graminum, suggesting a potential application in pest control or ecological studies (Evidente et al., 2009).
Radical Scavenging Mechanisms
- Bisorbicillinol's radical scavenging mechanism has been studied, revealing insights into its antioxidant activity and potential applications in health and medicine (Abe & Hirota, 2004).
Cytotoxic Effects
- Some bisorbicillinoids have been explored for their cytotoxic effects on various cell lines, contributing to the understanding of their potential therapeutic applications (Li et al., 2007).
Biogenic Investigations
- Investigations into the biogenesis of bisorbicillinoids have illuminated potential biosynthetic routes and inspired further research into their natural production and synthesis (Abe et al., 2002).
Propriétés
Nom du produit |
Bisorbicillinol |
|---|---|
Formule moléculaire |
C28H32O8 |
Poids moléculaire |
496.5 g/mol |
Nom IUPAC |
(1R,2S,6S,7S,8S,9S,12Z)-2-[(2E,4E)-hexa-2,4-dienoyl]-5,6,9-trihydroxy-12-[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,6,9-tetramethyltricyclo[6.2.2.02,7]dodec-4-ene-3,10,11-trione |
InChI |
InChI=1S/C28H32O8/c1-7-9-11-13-16(29)18-19-20-27(6,36)21(31)15(3)22(32)28(20,17(30)14-12-10-8-2)25(4,23(18)33)24(34)26(19,5)35/h7-14,19-20,29,31,35-36H,1-6H3/b9-7+,10-8+,13-11+,14-12+,18-16-/t19-,20-,25-,26+,27+,28-/m1/s1 |
Clé InChI |
VNCFIIWODJHVEC-NEBBRQRBSA-N |
SMILES isomérique |
C/C=C/C=C/C(=C/1\[C@@H]2[C@@H]3[C@](C(=C(C(=O)[C@@]3([C@](C1=O)(C(=O)[C@@]2(C)O)C)C(=O)/C=C/C=C/C)C)O)(C)O)/O |
SMILES canonique |
CC=CC=CC(=C1C2C3C(C(=C(C(=O)C3(C(C1=O)(C(=O)C2(C)O)C)C(=O)C=CC=CC)C)O)(C)O)O |
Synonymes |
bisorbicillinol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



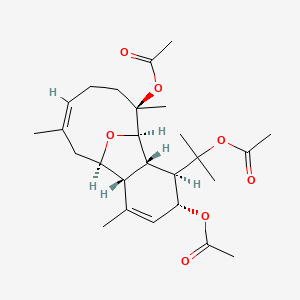
![3-[(2R)-5-[2-[(1S,2S,8aR)-1,2,5,5-tetramethyl-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-3,6-dihydro-2H-pyran-2-yl]-2-hydroxy-2H-furan-5-one](/img/structure/B1251686.png)
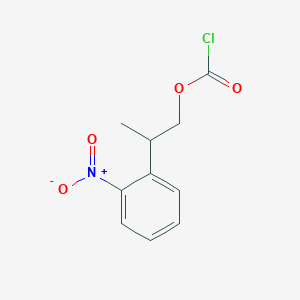
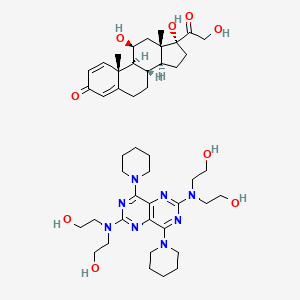
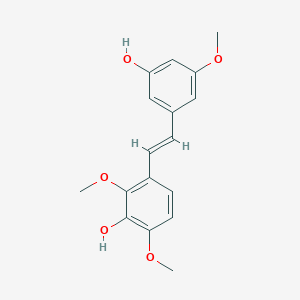
![N-[5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide](/img/structure/B1251693.png)
